molecular formula C21H21N3O3S B2434381 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897475-36-4

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2434381
CAS No.: 897475-36-4
M. Wt: 395.48
InChI Key: IYKWXEDJKSFAHQ-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications

B-Raf Inhibitory and Anti-Proliferation Activities

The compound has been evaluated for its potential in inhibiting B-Raf kinase and its anti-proliferation activities. For instance, a derivative of this compound showed significant biological activity against B-Raf(V600E) and the WM266.4 human melanoma cell line. This suggests its relevance in cancer research, particularly in targeting specific cancer cell lines (Yang et al., 2012).

Antimicrobial Activity

The compound has been used in synthesizing derivatives with potential antimicrobial activity. Different derivatives of this compound have been screened for their efficacy against various strains of bacteria and fungi, showing variable and modest activity (Patel, Agravat, & Shaikh, 2011).

Synthesis and Evaluation for Biological Activity

The compound has been synthesized and evaluated for its potential biological activity. Specifically, derivatives of this compound were synthesized and tested for their anti-bacterial properties, showing moderate to good antimicrobial activity (Mhaske et al., 2014).

Radiosynthesis for Medical Imaging

The compound has been used in the radiosynthesis of new tracers for medical imaging, particularly in the study of alpha-2C-adrenoceptors in rats. This implies its potential application in neuroimaging and studying neurological pathways (Arponen et al., 2010).

Anti-Mycobacterial Chemotypes

Derivatives of this compound have been identified as new chemotypes with potential anti-mycobacterial activity. Several compounds in this category showed promising results against the Mycobacterium tuberculosis strain, indicating their significance in tuberculosis research (Pancholia et al., 2016).

Dopamine D4 Receptor Ligands

This compound has been derivatized to create new ligands for the dopamine D4 receptor. These ligands have shown high affinity and selectivity, indicating their potential application in the study of dopamine-related disorders and treatments (Kügler et al., 2011).

Synthesis in Antidepressants

Compounds derived from this chemical structure have been synthesized for their potential use as dual antidepressant drugs, targeting serotonin receptors and serotonin reuptake inhibition (Silanes et al., 2004).

Synthesis of Benzoxathiin Derivatives

The compound has been synthesized to create benzoxathiin derivatives, which have applications in various chemical processes and potentially in pharmaceuticals (Dong & Xu, 2018).

Mechanism of Action

Target of Action

Related compounds have been found to interact with theWnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is associated with various diseases, including cancer .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s plausible that it may interact with its targets throughelectrophilic substitution , a common mechanism in organic chemistry where an electrophile selectively forms a covalent bond with a nucleophile.

Biochemical Pathways

The compound may potentially affect the Wnt/β-catenin signaling pathway . In this pathway, β-catenin, the primary mediator, aggregates within the cytoplasm before translocating to the nucleus following activation in adult tissues . The compound’s interaction with this pathway could lead to changes in gene expression and cellular behavior.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific studies. Given its potential interaction with the wnt/β-catenin signaling pathway , it may influence cell proliferation and differentiation.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain reactions involved in the synthesis of related compounds are carried out at low temperatures . These factors could potentially affect the compound’s pharmacokinetics and pharmacodynamics.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-5-4-8-18-19(14)22-21(28-18)24-11-9-23(10-12-24)20(25)17-13-26-15-6-2-3-7-16(15)27-17/h2-8,17H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKWXEDJKSFAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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